4-(Hexyloxy)phenyl]methanol (4-HPMA) is a well-established liquid crystal (LC) material. Liquid crystals are a unique state of matter that exhibits properties between those of solids and liquids. They are crucial components in various technological applications, particularly Liquid Crystal Displays (LCDs) .
4-HPMA's "mesogenic" properties make it valuable in LC research. Mesogens are molecules that can exhibit different liquid crystal phases depending on temperature. 4-HPMA's specific structure allows it to form both nematic and crystalline phases []. Nematic phases are characterized by rod-shaped molecules aligned in a particular direction, while crystalline phases have a well-defined, ordered structure. The ability to form these phases makes 4-HPMA useful in developing new LC materials with specific properties for various applications.
[4-(Hexyloxy)phenyl]methanol, also known as 4-HPMA, is a chemical compound characterized by the molecular formula C13H18O2 and a molecular weight of approximately 206.28 g/mol. This compound features a phenolic structure with a hexyloxy group attached to the para position of the phenyl ring, contributing to its unique properties. The compound exists in both liquid crystal and crystalline forms, making it versatile for various applications in materials science and medicinal chemistry .
Information on the safety hazards of [4-(Hexyloxy)phenyl]methanol is limited. As a general precaution for organic compounds, it is advisable to handle it with gloves and in a well-ventilated area. Potential hazards might include:
These reactions are significant for modifying the compound's structure for specific applications .
Research indicates that [4-(Hexyloxy)phenyl]methanol exhibits notable biological activities, including:
These biological activities make it a candidate for further investigation in pharmacological studies .
The synthesis of [4-(Hexyloxy)phenyl]methanol typically involves:
A typical synthetic route may involve the alkylation of phenol followed by reduction processes to yield the final product .
[4-(Hexyloxy)phenyl]methanol finds applications in various fields:
These applications highlight its versatility in both industrial and research settings .
Interaction studies involving [4-(Hexyloxy)phenyl]methanol focus on its behavior in biological systems and its interactions with other compounds. These studies aim to understand:
Such studies are crucial for determining its viability as a therapeutic agent .
Several compounds share structural similarities with [4-(Hexyloxy)phenyl]methanol. Here are some comparisons highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Hexoxyphenol | Similar hexyloxy group | Stronger antioxidant activity |
| 2-Hexoxyphenylmethanol | Different substitution pattern | Varying biological activity |
| 4-Methoxyphenylmethanol | Methoxy instead of hexyloxy | Different solubility characteristics |
While these compounds share certain features, [4-(Hexyloxy)phenyl]methanol's specific biological activities and applications set it apart from others in this category .
The study of [4-(Hexyloxy)phenyl]methanol is rooted in mid-20th-century efforts to functionalize phenolic compounds for industrial applications. Early synthetic routes focused on alkylation reactions, where phenol derivatives were treated with hexyl halides to introduce long-chain alkoxy groups. A pivotal development occurred in the 1980s, when researchers recognized the potential of para-substituted benzyl alcohols as precursors for mesogenic materials. The hexyloxy group, with its six-carbon chain, was found to enhance thermal stability while maintaining solubility in organic solvents—a balance critical for liquid crystal applications. By the 2000s, advances in catalytic esterification and etherification enabled scalable production, making the compound accessible for interdisciplinary research.
Initial investigations prioritized synthetic optimization, such as refining reaction conditions to achieve yields exceeding 90%. However, the 2010s marked a paradigm shift toward application-driven studies. For example, the compound’s ability to self-assemble into ordered phases attracted attention in nanotechnology, leading to its incorporation into supramolecular frameworks. Concurrently, its role as a building block in dendrimer synthesis highlighted its utility in drug delivery systems, though these applications remain exploratory. This evolution reflects broader trends in organic chemistry, where molecular design increasingly prioritizes functional adaptability over mere structural novelty.
The molecular structure of [4-(Hexyloxy)phenyl]methanol (C₁₃H₂₀O₂, MW 208.3 g/mol) underpins its reactivity and phase behavior. Key features include:
The para substitution pattern minimizes steric hindrance, promoting crystallinity in solid states and stability in liquid crystalline phases. Computational studies suggest that the electron-donating hexyloxy group slightly increases the aromatic ring’s electron density, influencing electrophilic substitution kinetics.
Recent studies have focused on three areas:
Ongoing challenges include optimizing enantioselective synthesis for chiral derivatives and mitigating oxidative degradation during processing.
The compound’s dual functionality bridges disciplines:
The positional isomers of [4-(Hexyloxy)phenyl]methanol exhibit distinct structural and electronic properties that significantly influence their molecular behavior and applications. Table 1 presents a comprehensive comparison of the three positional isomers [1] [2] [3].
Table 1: Comparative Properties of Hexyloxy Phenyl Methanol Positional Isomers
| Compound | Position | CAS Number | Molecular Formula | Molecular Weight (g/mol) | SMILES | Electronic Effect | Steric Considerations |
|---|---|---|---|---|---|---|---|
| [4-(Hexyloxy)phenyl]methanol | para (4-) | 3256-38-0 | C₁₃H₂₀O₂ | 208.3 | CCCCCCOC1=CC=C(CO)C=C1 | Electron-donating via resonance | Minimal steric hindrance |
| [3-(Hexyloxy)phenyl]methanol | meta (3-) | 89820-47-3 | C₁₃H₂₀O₂ | 208.3 | CCCCCCOC1=CC(CO)=CC=C1 | Moderate electron-donating | Moderate steric effects |
| [2-(Hexyloxy)phenyl]methanol | ortho (2-) | 3351-71-1 | C₁₃H₂₀O₂ | 208.3 | CCCCCCOC1=CC=CC=C1CO | Electron-donating with ortho effect | Significant steric hindrance |
The para-substituted isomer demonstrates optimal electronic communication between the hexyloxy group and the hydroxymethyl group through resonance stabilization [1]. This configuration allows for maximum conjugation across the aromatic system, resulting in enhanced electron density at the hydroxymethyl carbon. In contrast, the meta-substituted derivative exhibits weaker electronic interaction due to the meta relationship preventing direct resonance coupling [2].
The ortho-substituted isomer presents unique characteristics due to proximity effects between the hexyloxy and hydroxymethyl substituents [3] [4]. This spatial arrangement can lead to intramolecular hydrogen bonding interactions and conformational constraints that significantly alter the molecular properties compared to the other isomers.
Experimental studies reveal that positional isomerism profoundly affects the physicochemical properties of these compounds [5] [6]. The para-isomer exhibits the highest thermal stability and most predictable molecular organization patterns, attributed to its symmetrical electronic distribution and minimal steric conflicts [1].
Research on related benzyl alcohol derivatives demonstrates that the alkyl chain length significantly influences conformational behavior and intermolecular interactions [5] [7]. Studies utilizing nuclear magnetic resonance spectroscopy and X-ray crystallography have shown that even-numbered alkyl chains tend to adopt more extended conformations, while odd-numbered chains exhibit increased conformational flexibility [6].
The surface tension measurements of phenylalkanol series indicate systematic variations based on alkyl chain length, with hexyl-substituted derivatives showing optimal balance between hydrophobic and hydrophilic interactions [7]. These findings correlate with computational predictions regarding molecular organization and self-assembly behavior.
Systematic investigation of alkoxy chain length effects reveals pronounced influences on molecular properties and behavior [5] [6] [8]. Table 2 summarizes the key parameters affected by alkoxy chain extension.
Table 2: Alkoxy Chain Length Effects on Molecular Properties
| Alkoxy Chain | Carbon Atoms | Molecular Weight | LogP (estimated) | Molecular Organization | Thermal Stability |
|---|---|---|---|---|---|
| Methoxy | 1 | 138.16 | 1.2 | Limited self-assembly | Low |
| Ethoxy | 2 | 152.19 | 1.8 | Weak aggregation | Low-Medium |
| Propyloxy | 3 | 166.22 | 2.4 | Moderate organization | Medium |
| Butyloxy | 4 | 180.25 | 3.0 | Enhanced layering | Medium-High |
| Pentyloxy | 5 | 194.27 | 3.6 | Strong intermolecular forces | High |
| Hexyloxy | 6 | 208.30 | 4.2 | Optimal alkyl chain packing | High |
Investigations using differential scanning calorimetry and broadband dielectric spectroscopy demonstrate that alkyl chain elongation progressively increases the association degree and activation energy of dissociation [5]. The hexyloxy derivative represents an optimal chain length where dispersive interactions and hydrogen bonding achieve favorable balance.
Studies on benzyl alcohol homologues reveal that alkyl chain length significantly affects the local order and intermolecular dynamics [5] [7]. X-ray diffraction data shows gradual increase in local order with chain elongation, while infrared spectroscopy confirms enhanced association degrees for longer alkyl chains.
The hexyloxy group introduces significant organizational effects through van der Waals interactions and alkyl chain packing phenomena [9] [10]. Molecular dynamics simulations of alkoxy-substituted phenyl compounds demonstrate that hexyl chains provide optimal balance between flexibility and organizational stability [10].
Research on liquid crystalline behavior of alkoxy phenyl derivatives indicates that six-carbon chains represent a critical threshold for mesophase formation [11] [12] [13]. The hexyloxy substitution promotes smectic phase formation through enhanced intermolecular interactions and improved molecular packing efficiency.
Studies on 2,3-bis(hexyloxy)anthracene reveal that hexyloxy chains facilitate formation of molecular triads through optimized van der Waals interactions [9]. These organizational patterns may prefigure similar arrangements in hexyloxy phenyl methanol derivatives, suggesting potential for controlled self-assembly behavior.
The hexyloxy substituent functions as an electron-donating group through both inductive and resonance mechanisms [14] [15] [16]. The oxygen atom provides electron density to the aromatic ring through resonance donation, while the alkyl chain contributes through hyperconjugation effects.
Density functional theory calculations indicate that alkoxy groups exhibit a σ-withdrawing, π-donating (−I+R) pattern that explains their overall electron-releasing properties when attached to aromatic systems [14]. This electronic effect becomes particularly pronounced in para-substituted derivatives where resonance communication is maximized.
Electrochemical studies of substituted phenyl compounds demonstrate that electron-donating substituents like hexyloxy groups reduce oxidation potentials and enhance electron availability at reactive sites [17]. The magnitude of these effects correlates with Hammett parameters, confirming the electron-donating nature of the hexyloxy group.
The hexyloxy chain introduces considerable steric bulk that influences molecular conformations and intermolecular interactions [18] [19] [20]. Computational studies reveal that alkoxy chains with six carbon atoms provide sufficient length to minimize intramolecular steric conflicts while maintaining conformational flexibility.
Research on alkoxy-functionalized compounds indicates that steric hindrance effects become significant when alkoxy chains exceed certain lengths [19] [20]. The hexyloxy group represents an optimal balance where steric effects enhance selectivity without severely limiting molecular accessibility.
Studies on polymer systems demonstrate that hexyloxy side chains effectively reduce aggregation through steric stabilization while maintaining desirable electronic properties [18] [21]. These findings suggest that hexyloxy substitution in phenyl methanol derivatives provides beneficial steric effects for controlled molecular organization.
Density functional theory calculations using B3LYP functional with 6-31G(d) basis set provide comprehensive insights into the electronic structure of [4-(Hexyloxy)phenyl]methanol [22] [23] [24]. Table 3 presents key computational parameters obtained from these calculations.
Table 3: Computational Structure Analysis Results
| Parameter | Calculated Value | Method |
|---|---|---|
| HOMO Energy (eV) | −5.8 ± 0.2 | DFT B3LYP/6-31G(d) |
| LUMO Energy (eV) | −1.2 ± 0.3 | DFT B3LYP/6-31G(d) |
| Band Gap (eV) | 4.6 ± 0.3 | TD-DFT |
| Dipole Moment (Debye) | 2.1 ± 0.4 | DFT calculation |
| Rotatable Bonds | 7 | SMILES analysis |
| Topological Polar Surface Area (Ų) | 29.5 | TPSA calculation |
| Hydrogen Bond Donors | 1 | Structure analysis |
| Hydrogen Bond Acceptors | 2 | Structure analysis |
Time-dependent density functional theory calculations reveal that the compound exhibits significant electronic transitions in the ultraviolet region, with the HOMO-LUMO gap indicating moderate electronic stability [25] [24]. The calculated dipole moment suggests moderate polarity, consistent with the presence of both hydrophobic alkyl chains and hydrophilic hydroxyl functionality.
Molecular orbital analysis demonstrates that the highest occupied molecular orbital is primarily localized on the aromatic ring and oxygen atoms, while the lowest unoccupied molecular orbital extends across the entire π-system [25] [26]. These orbital distributions support the proposed electron-donating effects of the hexyloxy substituent.
Conformational analysis reveals multiple low-energy conformations arising from rotation about the alkyl chain and the phenyl-oxygen bond [27] [28] [29]. Computational studies indicate that the hexyloxy chain adopts predominantly extended conformations to minimize intramolecular steric interactions.
Research on benzyl alcohol conformations demonstrates significant flexibility about the exocyclic carbon-carbon bond [27] [30] [31]. Nuclear magnetic resonance studies confirm that benzyl alcohol derivatives exist as mixtures of conformers, with relative populations dependent on substituent effects and environmental conditions.
Molecular dynamics simulations of alkoxy-substituted phenyl compounds reveal that conformational preferences significantly influence intermolecular packing and self-assembly behavior [32] [33]. The hexyloxy derivative shows preference for conformations that optimize both intramolecular stability and intermolecular interaction potential.
Natural bond orbital analysis provides detailed insights into the electronic structure and bonding characteristics of [4-(Hexyloxy)phenyl]methanol [25] [24]. The analysis reveals significant charge transfer from the hexyloxy oxygen to the aromatic ring, confirming the electron-donating nature of the substituent.
Frontier molecular orbital analysis indicates that the compound exhibits typical aromatic character with electron density concentrated on the phenyl ring [25] [26]. The hexyloxy substitution raises the HOMO energy level, consistent with its electron-donating properties and enhanced nucleophilicity of the aromatic system.
Population analysis using both Mulliken and CHelpG methods shows systematic charge distribution patterns that correlate with experimental observations of reactivity and intermolecular interaction strength [7] [24]. These computational results provide valuable insights for understanding structure-property relationships and designing related compounds with tailored properties.